(1-methyl-1H-indazol-4-yl)methanamine hydrochloride
Overview
Description
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Methylation: The indazole ring is then methylated using methyl iodide or a similar methylating agent.
Amination: The methylated indazole is reacted with formaldehyde and ammonia to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indazole oxides.
Reduction: Reduced indazole derivatives.
Substitution: N-alkyl or N-acyl indazole derivatives.
Scientific Research Applications
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1H-indazole derivatives
- Imidazole-containing compounds
Uniqueness
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, which is a bicyclic heterocyclic compound featuring nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Ring : The indazole ring is synthesized through cyclization reactions involving ortho-substituted hydrazines and aldehydes or ketones under acidic conditions.
- Methylation : The indazole ring undergoes methylation using agents such as methyl iodide.
- Amination : The methylated indazole is reacted with formaldehyde and ammonia to introduce the methanamine group.
- Hydrochloride Formation : The final step involves treating the compound with hydrochloric acid to form its hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to diverse biological effects. Specific pathways and targets depend on the structural modifications of derivatives formed from this compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of various indazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines:
These results indicate that derivatives of indazole can exhibit potent antitumor activity, making them candidates for further development in cancer therapy.
Other Biological Activities
In addition to antitumor properties, indazole derivatives have been studied for their antimicrobial and anti-inflammatory activities. For example, research indicates that certain derivatives can effectively inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value indicating strong activity against tumor growth. This study supports the hypothesis that indazole derivatives can serve as effective anticancer agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of this compound. It was found to inhibit key enzymes involved in metabolic pathways at low nanomolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders .
Properties
IUPAC Name |
(1-methylindazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXQAWIQBUENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744346 | |
Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-46-7 | |
Record name | 1H-Indazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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